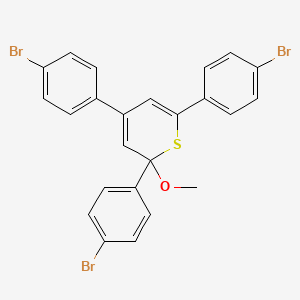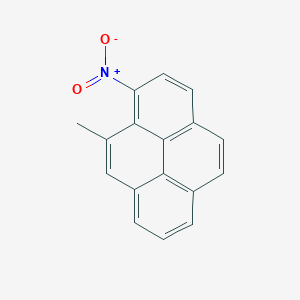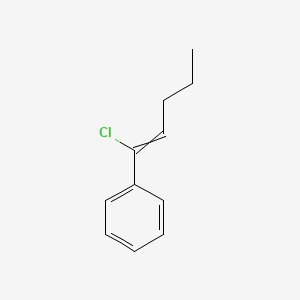
(1-Chloropent-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13Cl It consists of a benzene ring substituted with a chloropentene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropent-1-en-1-yl)benzene can be achieved through various methods. One common approach involves the reaction of benzene with 1-chloropent-1-yne under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The use of anhydrous solvents and controlled temperatures is crucial to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, ketones, or alkanes .
Scientific Research Applications
(1-Chloropent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Chloropent-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles. The presence of the chloropentene group influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
(1-Chloropent-1-en-2-yl)benzene: Similar structure but with a different position of the double bond.
(5-Chloro-1-pentyn-1-yl)benzene: Contains a triple bond instead of a double bond.
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Uniqueness
(1-Chloropent-1-en-1-yl)benzene is unique due to the presence of both a chlorinated and an unsaturated aliphatic chain attached to the benzene ring.
Properties
CAS No. |
90137-67-0 |
|---|---|
Molecular Formula |
C11H13Cl |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
1-chloropent-1-enylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3 |
InChI Key |
BKPXKTZTSQENTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


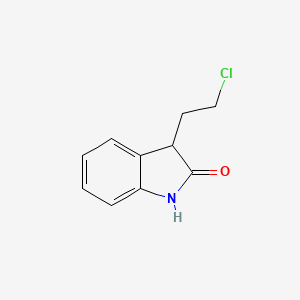
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
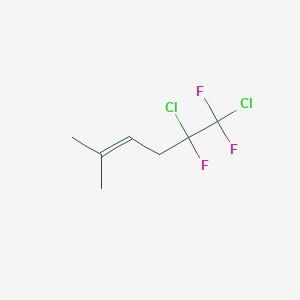
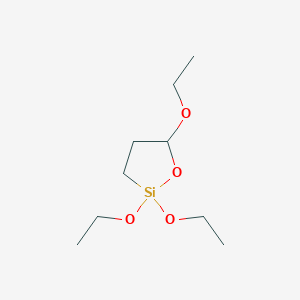
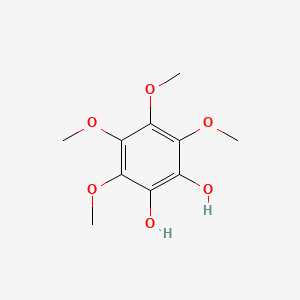
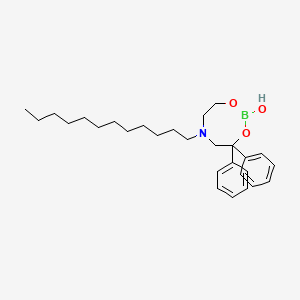
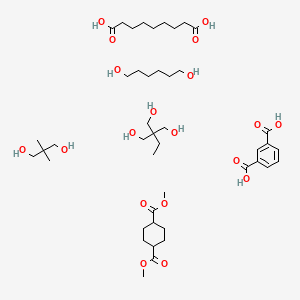
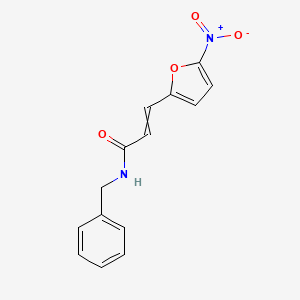
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
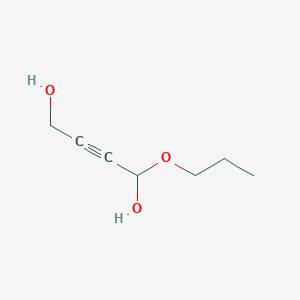
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
